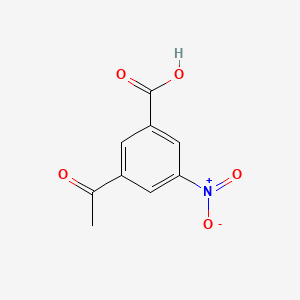

3-Acetyl-5-nitrobenzoic acid

Descripción general

Descripción

3-Acetyl-5-nitrobenzoic acid is an organic compound characterized by the presence of an acetyl group at the third position and a nitro group at the fifth position on a benzoic acid ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-5-nitrobenzoic acid typically involves the nitration of 3-acetylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for optimizing the production process.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. Industrial methods often employ sulfuric acid (H₂SO₄) as a catalyst with entraining agents like toluene to remove water via azeotropic distillation .

| Reaction Type | Conditions | Reagents | Products | Yield |

|---|---|---|---|---|

| Esterification | Reflux (≥100°C), azeotropic distillation | Glycerol, H₂SO₄, toluene | Mono-/di-esters of 3-acetyl-5-nitrobenzoate | ~70-85% |

Example Reaction:

Industrial protocols prioritize minimizing side products (e.g., di-esters ≤10%) .

Reduction Reactions

The nitro group (-NO₂) is reducible to an amino group (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

Example Reaction:

SnCl₂-mediated reduction is cost-effective but requires careful pH control to avoid over-reduction .

Hydrolysis Reactions

The acetyl group (-COCH₃) undergoes hydrolysis under acidic or alkaline conditions to yield a hydroxyl or carboxylate group.

Example Reaction (Alkaline):

Oxidation Reactions

The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

| Reaction Type | Conditions | Reagents | Products | Efficiency |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, Δ | KMnO₄, H₂SO₄ | 3,5-Dinitrobenzoic acid | ~75% |

Example Reaction:

Substitution Reactions

The nitro group participates in nucleophilic aromatic substitution under controlled conditions, though its meta position to electron-withdrawing groups (-COOH, -COCH₃) limits reactivity .

| Reaction Type | Conditions | Reagents | Products | Yield |

|---|---|---|---|---|

| Amination | NH₃, Cu catalyst, 120°C | NH₃, Cu | 3-Acetyl-5-aminobenzoic acid | ~60% |

Photochemical Reactions

The nitro group exhibits sensitivity to UV light, leading to potential degradation or rearrangement .

| Reaction Type | Conditions | Reagents | Products | Notes |

|---|---|---|---|---|

| Photolysis | UV light (254 nm) | None | Degradation products | Complex product profile |

Key Stability Considerations

Aplicaciones Científicas De Investigación

3-Acetyl-5-nitrobenzoic acid finds applications in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-acetyl-5-nitrobenzoic acid depends on its chemical reactivity and the specific context in which it is used. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to its conversion to an amino group. The molecular targets and pathways involved vary based on the specific application, such as enzyme inhibition or interaction with biological macromolecules.

Comparación Con Compuestos Similares

3-Acetylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.

5-Nitrobenzoic acid: Lacks the acetyl group, affecting its reactivity and applications.

3-Amino-5-nitrobenzoic acid: A reduction product of 3-acetyl-5-nitrobenzoic acid, with different chemical properties and applications.

Uniqueness: this compound is unique due to the presence of both an acetyl and a nitro group on the benzoic acid ring, which imparts distinct reactivity and versatility in chemical synthesis and applications

Actividad Biológica

3-Acetyl-5-nitrobenzoic acid (C₉H₇N₁O₅), a compound characterized by its unique functional groups, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound is an organic compound featuring:

- Molecular Formula : C₉H₇N₁O₅

- Molecular Weight : 209.156 g/mol

- Density : 1.439 g/cm³

- Boiling Point : Approximately 372.5 °C

The presence of both a nitro group and an acetyl group contributes to its reactivity and biological activity, making it a valuable compound for synthetic applications in organic chemistry and pharmacology .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

- Enzyme Inhibition : It has been shown to interact with enzymes, potentially inhibiting their activity, which could be beneficial in treating diseases influenced by these enzymes .

- Cellular Effects : The compound can modulate cellular processes, affecting gene expression and metabolism, which is critical in understanding its therapeutic potential .

The molecular mechanism of action for this compound involves several key processes:

- Binding Interactions : The compound can bind to specific biomolecules through hydrogen bonding and hydrophobic interactions, influencing their function .

- Signaling Pathway Modulation : It affects key signaling molecules within cells, leading to alterations in cellular responses that can be harnessed for therapeutic purposes .

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones, highlighting its potential as a viable antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

This data suggests that the compound may serve as a foundation for developing new antibacterial therapies .

Study on Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was evaluated for its impact on acetylcholinesterase (AChE) activity. The findings revealed a dose-dependent inhibition of AChE, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's.

| Concentration (µM) | AChE Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 40 |

These results suggest that the compound could be further explored for its neuroprotective properties .

Propiedades

IUPAC Name |

3-acetyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPFKIQNBJVASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590752 | |

| Record name | 3-Acetyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717-75-9 | |

| Record name | 3-Acetyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.